molecular formula C20H26O2 B1679910 Norethindrone CAS No. 68-22-4

Norethindrone

Cat. No.: B1679910
CAS No.: 68-22-4
M. Wt: 298.4 g/mol
InChI Key: VIKNJXKGJWUCNN-XGXHKTLJSA-N
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Description

Norethindrone, also known as norethisterone, is a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. It was first synthesized in 1951 and introduced for medical use in 1957. This compound is a key component in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders .

Mechanism of Action

Target of Action

Norethindrone, also known as norethisterone, is a synthetic second-generation progestin . The primary targets of this compound are the progesterone receptors present in various tissues including the reproductive system, skeletal tissue, pituitary, hypothalamus, breast, and central nervous system .

Mode of Action

This compound acts on its target cells by binding to the progesterone receptors, leading to alterations in the target genes . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of the ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

This compound influences several biochemical pathways. It leads to atrophy of the endometrial tissue and may suppress new growth and implantation . It also decreases the pain associated with endometriosis . When treating endometriosis, this compound may be used in combination with gonadotropin-releasing hormone agonists to decrease side effects from hypoestrogenism .

Pharmacokinetics

This compound acetate is rapidly absorbed and is deacetylated to this compound during intestinal and first-pass hepatic metabolism . This compound undergoes hepatic reduction and conjugation, and in addition to forming glucuronide and sulfide conjugates, it is also metabolized to ethinyl estradiol .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress germ cell development via the androgen receptor, resulting in a male bias . In vitro studies have also demonstrated that this compound reduces cell growth by inducing cell cycle arrest, elevating reactive oxygen species levels, triggering cell death via apoptosis and necrosis, and inhibiting cell migration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can cause cellular damage in aquatic environments due to its extensive use for medical applications . Furthermore, the conversion of this compound to ethinylestradiol is an important factor to consider, especially in cases of high risk for thromboembolic events or when treating women experiencing migraine with aura .

Biochemical Analysis

Biochemical Properties

Norethindrone exerts its effects on target cells by binding to progesterone receptors, which results in downstream changes to target genes . This interaction influences various biochemical reactions within the body. Target cells for this compound are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It prevents conception by suppressing ovulation in approximately half of users, thickening the cervical mucus to inhibit sperm penetration, and altering the endometrium to prevent implantation . It also has been shown to cause cellular damage, suggesting potential impacts on the body’s defense mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with progesterone receptors . This binding leads to changes in gene expression, which in turn influences various cellular functions. It has weak androgenic and estrogenic activity, mostly at high dosages, and no other important hormonal activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Long-term use of this compound is associated with a slightly increased breast cancer risk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4 in the liver . It also undergoes metabolism by 5α- / 5β-reductase, 3α-hydroxysteroid dehydrogenase / 3β-HSD, and aromatase .

Transport and Distribution

Following oral administration, this compound is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . This binding allows for the transport and distribution of this compound within cells and tissues.

Subcellular Localization

Given its mechanism of action through binding to progesterone receptors, it can be inferred that this compound likely localizes to the cell nucleus where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norethindrone is synthesized from estrone through a series of chemical reactions. The process involves the following steps:

    Reduction of Estrone: Estrone is reduced to 17β-estradiol using lithium aluminum hydride.

    Ethynylation: 17β-estradiol is then ethynylated at the 17α-position using acetylene in the presence of potassium tert-butoxide.

    Oxidation: The resulting compound is oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Norethindrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norethindrone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Widely used in hormonal contraceptives, hormone replacement therapy, and the treatment of endometriosis and abnormal uterine bleeding.

    Industry: Used in the formulation of various pharmaceutical products

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partial conversion to ethinylestradiol, which enhances its efficacy in hormonal contraceptives. It also has a strong influence on the endometrium, making it effective in treating endometrial hyperplasia and abnormal uterine bleeding .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNJXKGJWUCNN-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023380
Record name Norethindrone
Source EPA DSSTox
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline powder.
Record name Norethindrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NORETHINDRONE
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN CHLOROFORM, ETHER, DIOXANE; SOL @ 25 °C: 1 IN 12.5 PARTS 95% ETHANOL, 1 IN 4 PARTS ACETONE /ACETATE/, Solubility in double-distilled water, 0.98 mg/L /Norethindrone acetate/, SLIGHTLY SOL IN VEGETABLE OIL; SOL @ 25 °C: 1 IN 150 PARTS 95% ETHANOL, 1 IN 5 PARTS PYRIDINE, 1 IN 80 PARTS ACETONE, 1 IN 30 PARTS CHLOROFORM, Sparingly soluble in alcohol; soluble in chloroform and dioxane; slightly soluble in ether., In double-distilled water, 1.44 mg/L, In water, 7.04 mg/L water at 25 °C, 6.68e-03 g/L
Record name NORETHINDRONE
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Record name Norethindrone
Source Human Metabolome Database (HMDB)
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Vapor Pressure

3.14x10-7 mmHg
Record name NORETHINDRONE
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Mechanism of Action

On a molecular level, progestins like norethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes. Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system. Contraceptive efficacy is derived mainly from changes to the cervical mucus, wherein norethisterone increases the cell content and viscosity of the mucous to impede sperm transport and migration. Norethisterone also induces a variety of changes to the endometrium - including atrophy, irregular secretion, and suppressed proliferation - that make it inhospitable for implantation. Working via a negative feedback loop, norethisterone also acts on both the hypothalamus and anterior pituitary to suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. Suppression of these hormones prevents follicular development, ovulation, and corpus luteum development. When used as a component of hormone replacement therapy in menopausal women, norethisterone’s value is mainly in suppressing the growth of the endometrium. As estrogen stimulates endometrial growth, the unopposed use of estrogen in postmenopausal women with an intact uterus can lead to endometrial hyperplasia which can increase the risk of endometrial cancer. The addition of a progestin to a hormone replacement therapy in this population protects against this endometrial hyperplasia and, therefore, lowers the risk associated with the use of hormone replacement therapies. Norethisterone, along with other progestins and endogenous progesterone, has a low affinity for other steroid receptors, such as the androgen receptor and glucocorticoid receptor. While affinity and agonistic activity at these receptors is minimal, it is thought that androgen receptor agonism is responsible for some of the adverse effects observed with progestin use (e.g. acne, serum lipid changes)., Norethindrone shares the actions of progestins. Although the exact mechanism of action of progestin-only oral contraceptives is not known, norethindrone, when administered in usual contraceptive doses, appears to act principally by altering cervical mucus so that sperm migration into the uterus is inhibited. Progestational changes in the endometrium also occur which may inhibit implantation of the fertilized ovum in the uterus. In addition, continuous administration of low doses of norethindrone alters the rate of ovum transport by changing motility and secretion in fallopian tubes. Norethindrone prevents pregnancy even in the presence of ovulation. Norethindrone suppresses ovulation and causes ovarian and endometrial atrophy at high doses; the drug does not consistently suppress ovulation when administered in a continuous low-dose regimen. In low doses, norethindrone causes variable suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Norethindrone has mild androgenic activity. At low doses, norethindrone also has some estrogenic activity., Norethindrone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, norethindrone transforms a proliferative endometrium into a secretory one. Norethindrone has been shown to have some estrogenic, androgenic, and anabolic activity. The drug inhibits the secretion of pituitary gonadotropins at usual dosages and thus prevents follicular maturation and ovulation., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, For more Mechanism of Action (Complete) data for NORETHINDRONE (9 total), please visit the HSDB record page.
Record name Norethisterone
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Impurities

Reported impurities include: 6alpha-acetyl-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate, 3,20-dioxo-19-nor-17alpha-pregn-4-en-17-yl acetate, 6beta-hydroxy-3-oxo-19-nor-17alpha- pregn-4-en-20-yn-17-yl acetate, 3,6-dioxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate, norethisterone, 3-oxo-19-nor-17alpha-pregn-5(10)-en-20-yn-17-yl acetate and 3-oxo-19-nor-17alpha-pregn-5-en-20-yn-17-yl acetate. /Norethisterone acetate/
Record name NORETHINDRONE
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Color/Form

White crystalline powder, Crystals from ethyl acetate

CAS No.

68-22-4
Record name Norethindrone
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Record name NORETHINDRONE
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Melting Point

202-208C, 204 °C, Crystals from methylene chloride and hexane; max absorption: 240 nm (e = 18,690); MP: 161-162 °C /Norethindrone acetate/, 203.5 °C, 397.4 °F
Record name Norethisterone
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Record name Norethindrone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NORETHINDRONE
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URL https://www.osha.gov/chemicaldata/877
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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